2-{[(2,6-dichlorobenzyl)thio]acetyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide
Overview
Description
2-{[(2,6-dichlorobenzyl)thio]acetyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C18H17Cl2N3O3S2 and its molecular weight is 458.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 457.0088391 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Heterocyclic Compound Formation : Research into the synthesis of heterocyclic compounds, such as pyrazoles, thiadiazoles, and triazoles, from hydrazinecarbothioamide derivatives highlights the chemical versatility and potential for generating bioactive molecules. These processes involve reactions with various reagents, yielding compounds with potential therapeutic applications (Hassan et al., 2004).
Antimalarial Activity : A series of compounds prepared via the synthesis involving hydrazinecarbothioamide derivatives were evaluated for their antimalarial properties. Some of these synthesized compounds exhibited good in vitro antimalarial activity, showcasing the potential of such chemicals in developing antimalarial agents (Divatia et al., 2014).
Antioxidant Activity : Hydrazinecarbothioamides synthesized and treated to form 1,2,4-triazole-3-thione derivatives demonstrated significant antioxidant activity. This suggests their potential use in combating oxidative stress-related diseases (Barbuceanu et al., 2014).
Biological Activities and Applications
Antibacterial Agents : The synthesis of new derivatives involving hydrazinecarbothioamide and their screening for antibacterial activity against various strains reveal potential for developing novel antibacterial agents. QSAR studies further help in understanding the impact of structural changes on their activity (Desai et al., 2008).
Anticonvulsant Approach : Novel N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides have been synthesized and evaluated for anticonvulsant activity. They showed promising results in various seizure models, indicating their potential as anticonvulsant drugs (Tripathi & Kumar, 2013).
Optical Probes : Simple-structured hydrazinecarbothioamide derivatives have been developed as dual-channel optical probes for the detection of metal ions such as Hg2+ and Ag+. Their specific fluorescence response to these ions suggests applications in environmental monitoring and bioimaging (Shi et al., 2016).
Properties
IUPAC Name |
1-[[2-[(2,6-dichlorophenyl)methylsulfanyl]acetyl]amino]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3S2/c19-13-2-1-3-14(20)12(13)9-28-10-17(24)22-23-18(27)21-11-4-5-15-16(8-11)26-7-6-25-15/h1-5,8H,6-7,9-10H2,(H,22,24)(H2,21,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHPERUKFZXSNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=S)NNC(=O)CSCC3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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